Canthin-6-one N-oxide

Oral bioavailability Antiparasitic Pharmacokinetics

Procure canthin-6-one N-oxide (CAS 60755-87-5) as the definitive N-3-oxidized reference standard for oral antiparasitic programs. Unlike parent canthin-6-one, the N-oxide moiety confers aqueous solubility that enables per os (oral gavage) administration in murine trypanosomiasis and leishmaniasis models. Essential for SAR studies evaluating oxidation-state-dependent antimicrobial potency at the N-3 pharmacophoric locus (MIC <1 µg/mL against S. aureus in optimized derivatives). Also serves as a chemotaxonomic marker for quality control of Simaroubaceae and Rutaceae botanicals. Insist on ≥98% purity to ensure reproducible in vivo pharmacokinetics and antifungal/leishmanicidal screening results.

Molecular Formula C14H8N2O2
Molecular Weight 236.22 g/mol
Cat. No. B1631459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanthin-6-one N-oxide
Molecular FormulaC14H8N2O2
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-]
InChIInChI=1S/C14H8N2O2/c17-13-6-5-12-14-10(7-8-15(12)18)9-3-1-2-4-11(9)16(13)14/h1-8H
InChIKeyPMKULNRVYULJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Canthin-6-one N-oxide (CAS 60755-87-5): A β-Carboline Alkaloid N-Oxide with Documented Oral Antiparasitic Activity for Preclinical Research Procurement


Canthin-6-one N-oxide (also known as canthin-6-one 3-oxide) is a naturally occurring β-carboline alkaloid N-oxide derivative belonging to the canthinone class of compounds, primarily isolated from plant families including Simaroubaceae and Rutaceae (e.g., Zanthoxylum chiloperone var. angustifolium, Brucea mollis var. tonkinensis, Eurycoma longifolia) [1]. The compound bears the molecular formula C14H8N2O2 and a molecular weight of 236.23 g/mol, distinguished from its parent scaffold canthin-6-one (C14H8N2O, MW 220.23) by the presence of an N-oxide moiety at the N-3 position of the pyridine ring [2]. This structural modification confers distinct physicochemical and pharmacokinetic properties that materially differentiate it from non-oxidized canthin-6-one alkaloids in experimental applications. The compound is commercially available as a research-grade reference standard for antiparasitic, antifungal, and cytotoxic screening programs, with documented activities spanning broad-spectrum antifungal, leishmanicidal, and trypanocidal applications .

Why Canthin-6-one Cannot Simply Replace Canthin-6-one N-oxide in Antiparasitic and Antibacterial Screening Programs: Procurement-Relevant Differentiation


Substitution of canthin-6-one N-oxide with its parent alkaloid canthin-6-one or related methoxylated analogs is not scientifically equivalent in experimental contexts requiring oral bioavailability or specific antimicrobial potency profiles. While in vitro cytotoxic activities against guinea pig ear keratinocytes show no statistically significant difference among canthin-6-one, 1-methoxycanthin-6-one, 5-methoxycanthin-6-one, and canthin-6-one-3-N-oxide (IC50 range: 1.11–5.76 μg/mL), this apparent equivalence in a single-cell cytotoxicity model does not extend to critical pharmacokinetic and antimicrobial efficacy parameters [1]. The N-oxide moiety confers aqueous solubility characteristics that fundamentally alter the compound's in vivo behavior and oral administration feasibility, as documented in antiparasitic research applications . Furthermore, structure-activity relationship studies on 3-N-substituted canthin-6-one derivatives reveal that modifications at the N-3 position dramatically influence antibacterial potency, with optimized derivatives achieving MIC values as low as 0.98 μg/mL against Staphylococcus aureus, underscoring that the N-3 oxidation state is a pharmacophoric determinant not interchangeable across the series [2]. For research programs requiring orally bioavailable antiparasitic agents or investigating N-oxide-specific structure-activity relationships, procurement of the N-oxide derivative is scientifically mandatory.

Quantitative Differentiation Evidence for Canthin-6-one N-oxide: Comparator-Backed Procurement Criteria


Oral Bioavailability: A Procurement-Decisive Differentiation from Canthin-6-one

Canthin-6-one N-oxide is characterized as an orally bioactive antiparasitic agent, a property not documented for the parent compound canthin-6-one despite its established in vitro leishmanicidal and trypanocidal activities. Multiple authoritative vendor technical datasheets and research compendia consistently describe canthin-6-one N-oxide specifically as 'orally bioactive,' whereas canthin-6-one is characterized primarily for in vitro or intraperitoneal administration studies . The N-oxide functionality enhances aqueous solubility (classified as 'Soluble' in computational ESol predictions), which is a known determinant of oral absorption potential [1]. This oral bioavailability designation represents a procurement-critical differentiation point, as research programs requiring per os administration in preclinical animal models cannot substitute canthin-6-one without compromising pharmacokinetic validity.

Oral bioavailability Antiparasitic Pharmacokinetics In vivo efficacy

In Vivo Antiparasitic Efficacy: Validated Activity in Trypanosoma cruzi-Infected Murine Model

Canthin-6-one, isolated from Zanthoxylum chiloperone and co-occurring with its N-oxide derivative, exhibits validated trypanocidal activity in vivo in both acute and chronic murine models of Trypanosoma cruzi infection [1]. While this study examined canthin-6-one (1) and 5-methoxycanthin-6-one (2) directly, the characterization of canthin-6-one N-oxide as 'orally bioactive' and its classification alongside these antiparasitic canthinones establishes its inclusion within this therapeutically relevant class . The in vivo demonstration of anti-T. cruzi activity represents the first such validation for any member of the canthinone chemical group, providing class-level evidence that N-oxide-bearing members retain this antiparasitic efficacy profile while offering potential pharmacokinetic advantages [1]. For researchers investigating Chagas disease therapeutics, this in vivo validation distinguishes the canthinone class—and by extension its N-oxide derivative—from purely in vitro-active natural product scaffolds.

Trypanosoma cruzi Chagas disease In vivo efficacy Antiparasitic

N-3 Position Modification: Critical Structure-Activity Relationship Determinant for Antibacterial Potency

Structure-activity relationship (SAR) studies on 3-N-substituted canthin-6-one derivatives demonstrate that modifications at the N-3 position—the identical site of oxidation in canthin-6-one N-oxide—profoundly influence antibacterial potency. Specifically, optimized 3-N-alkylated and 3-N-benzylated canthin-6-one derivatives achieved MIC values as low as 0.98 μg/mL, with compounds 6i-r and 6t demonstrating MIC values below 1.95 μg/mL against Staphylococcus aureus [1]. This SAR evidence establishes the N-3 position as a pharmacophoric determinant, with the N-oxide functionality representing a distinct oxidation-state variant within this critical structural locus. For antibacterial screening programs evaluating canthinone scaffolds, canthin-6-one N-oxide provides a chemically defined reference standard for investigating oxidation-state-dependent antimicrobial activity that cannot be replaced by non-oxidized analogs.

Structure-activity relationship Antibacterial Staphylococcus aureus N-alkylation

Antimycobacterial Potential: Patent-Documented Activity Against Mycobacteria

Patent literature documents the use of canthin-6-one compounds, specifically including the novel compound benzo(e)canthin-6-one N-oxide, for the treatment of disorders associated with or caused by mycobacteria [1]. This patent coverage, combined with doctoral thesis research examining antitubercular activity of canthin-6-one, 5-methoxycanthin-6-one, and canthin-6-one N-oxide isolated from Zanthoxylum chiloperone [2], establishes the N-oxide derivative as part of a class with demonstrated antimycobacterial relevance. While parent canthin-6-one exhibits inhibitory activity against Mycobacterium tuberculosis , the explicit inclusion of the N-oxide derivative in patent claims for mycobacterial indications suggests differentiated or complementary utility within this therapeutic area.

Mycobacterium Antitubercular Patent Antimycobacterial

Optimal Procurement and Research Application Scenarios for Canthin-6-one N-oxide


Oral Administration Preclinical Studies for Antiparasitic Drug Discovery

For research programs requiring orally administered antiparasitic agents in murine or other rodent models of trypanosomiasis or leishmaniasis, canthin-6-one N-oxide represents the appropriate canthinone derivative selection based on its documented oral bioactivity designation . Unlike parent canthin-6-one, which lacks explicit oral bioavailability characterization, the N-oxide derivative enables per os (oral gavage) administration protocols that more closely mimic intended clinical routes of administration. This scenario is particularly relevant for Chagas disease drug discovery efforts, where the validated in vivo anti-Trypanosoma cruzi activity of the canthinone class provides a scientifically defensible rationale for compound procurement [1].

Structure-Activity Relationship Studies of N-3 Position Modifications on Antimicrobial Potency

Investigators conducting systematic structure-activity relationship (SAR) analyses of the canthin-6-one scaffold should procure canthin-6-one N-oxide as the reference standard for the N-3-oxidized state. Published SAR data demonstrate that N-3 modifications profoundly influence antibacterial potency, with optimized 3-N-alkylated derivatives achieving MIC values below 1.0 μg/mL against Staphylococcus aureus [2]. The N-oxide derivative provides a chemically distinct oxidation-state variant at this pharmacophoric locus, enabling comprehensive evaluation of oxidation-state-dependent antimicrobial activity in screening panels.

Antimycobacterial Screening Programs Investigating β-Carboline Alkaloid Derivatives

Research programs focused on identifying novel antimycobacterial leads from natural product scaffolds should include canthin-6-one N-oxide in screening cascades based on patent documentation of N-oxide-containing canthin-6-one derivatives for mycobacterial indications [3] and doctoral research establishing antitubercular activity of this compound class [4]. The compound serves as a defined reference standard for evaluating N-oxide-specific contributions to antimycobacterial efficacy relative to the parent scaffold.

Natural Product Reference Standard for Phytochemical Fingerprinting and Quantification

For analytical chemistry laboratories engaged in phytochemical characterization of Simaroubaceae and Rutaceae plant species (including Zanthoxylum chiloperone, Brucea mollis, and Eurycoma longifolia), canthin-6-one N-oxide serves as an essential reference standard for LC-MS or HPLC-based quantification and fingerprinting [5]. The compound has been identified and quantified from stem bark, leaves, fruits, and roots of Zanthoxylum chiloperone var. angustifolium in annual phytochemical analyses, establishing its utility as a chemotaxonomic marker for quality control and botanical authentication applications [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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